4-[Ethoxy(diphenyl)methyl]phenol
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Overview
Description
4-[Ethoxy(diphenyl)methyl]phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features an ethoxy group (C2H5O-) and a diphenylmethyl group attached to the phenol ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Ethoxy(diphenyl)methyl]phenol can be achieved through several methods:
Fries Rearrangement: This involves the rearrangement of phenolic esters under acidic conditions to yield hydroxyaryl ketones.
Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to produce phenols.
Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of esters or ethers to yield phenols.
Industrial Production Methods: On an industrial scale, phenols are often produced through the cumene process , which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Types of Reactions:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: Phenols undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4
Electrophilic Substitution: HNO3 (for nitration), SO3/H2SO4 (for sulfonation), Br2/FeBr3 (for bromination).
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, sulfonyl, and halogenated phenols.
Scientific Research Applications
4-[Ethoxy(diphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Ethoxy(diphenyl)methyl]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Electrophilic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for the formation of various substituted phenols.
Comparison with Similar Compounds
4-[Ethoxy(diphenyl)methyl]phenol can be compared with other phenolic compounds:
Phenol (C6H5OH): The simplest phenol, used as a disinfectant and in the production of plastics.
4-Hexylresorcinol (4-Hexyl-1,3-dihydroxybenzene): A phenolic antiseptic with a hexyl group on the resorcinol ring.
4-Isopropoxyethyoxylmethylphenol: A similar compound with an isopropoxy group, used in various chemical syntheses.
Properties
CAS No. |
62345-21-5 |
---|---|
Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[ethoxy(diphenyl)methyl]phenol |
InChI |
InChI=1S/C21H20O2/c1-2-23-21(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19-13-15-20(22)16-14-19/h3-16,22H,2H2,1H3 |
InChI Key |
IMYNPNLKGMIAGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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